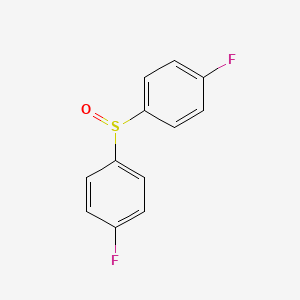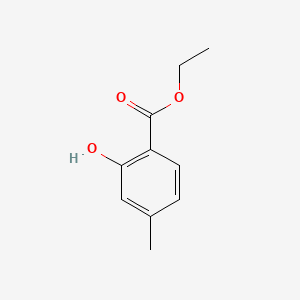
2,4-二苯基苯胺
概述
描述
2,4-Diphenylaniline is an organic compound characterized by the presence of two phenyl groups attached to the nitrogen atom of an aniline molecule. This compound is a derivative of aniline and is known for its unique structural and electronic properties. It is a colorless solid that is soluble in many organic solvents and has various applications in scientific research and industry.
科学研究应用
2,4-Diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with anti-inflammatory and anticancer properties.
作用机制
Target of Action
Similar compounds such as quinoxaline derivatives have been shown to exhibit antibacterial activity
Mode of Action
Related compounds have been shown to inhibit the growth of bacteria by impairing the integrity of cell membranes This suggests that 2,4-Diphenylaniline might interact with its targets in a similar manner, leading to changes in the target cells
Biochemical Pathways
Related compounds such as 2,4-dinitrotoluene and nitrobenzene have been shown to affect bacterial metabolic pathways . It’s possible that 2,4-Diphenylaniline could influence similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Related compounds have been studied for their optoelectronic properties , which could potentially influence their bioavailability
Result of Action
Related compounds have been shown to exhibit photophysical properties influenced by their peripheral amines and the nature of solvents used . This suggests that 2,4-Diphenylaniline might have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, herbicides based on 2,4-D have been shown to be influenced by factors such as pH and chloride release
生化分析
Biochemical Properties
It is known that it is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs .
Molecular Mechanism
The molecular mechanism of 2,4-Diphenylaniline is not well-understood. It is a weak base, with a Kb of 10^-14. With strong acids, it forms salts
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Diphenylaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of aniline with bromobenzene under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product .
Industrial Production Methods: In industrial settings, 2,4-Diphenylaniline is often produced by the thermal deamination of aniline over oxide catalysts. This process involves heating aniline in the presence of a suitable catalyst, leading to the formation of 2,4-Diphenylaniline and ammonia as a byproduct .
化学反应分析
Types of Reactions: 2,4-Diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
Diphenylamine: Similar in structure but lacks the additional phenyl group at the 4-position.
Triphenylamine: Contains an additional phenyl group, making it more sterically hindered and electronically different.
Uniqueness: 2,4-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over electronic effects and molecular interactions .
属性
IUPAC Name |
2,4-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJBFCCYSJAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487730 | |
| Record name | 2,4-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63344-48-9 | |
| Record name | 2,4-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

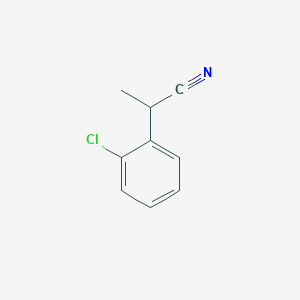
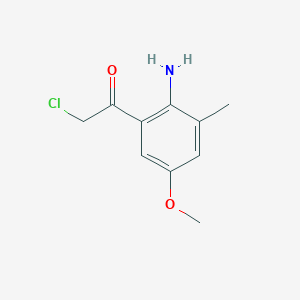
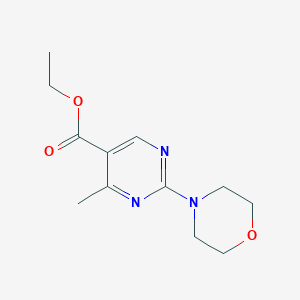
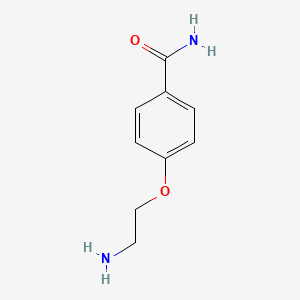
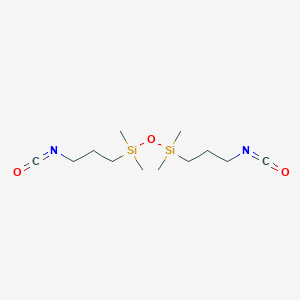
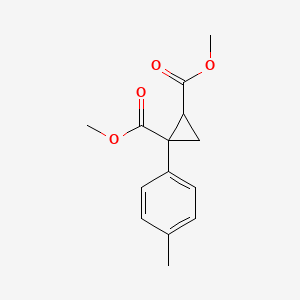
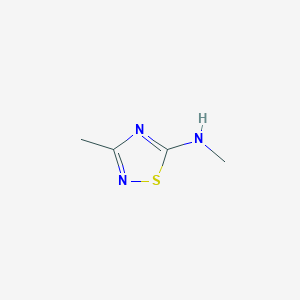

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)
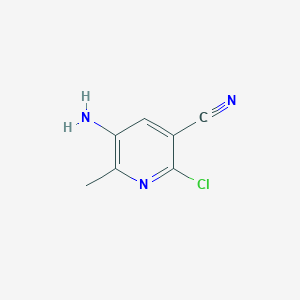
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
